2,3,4,6-Tetrafluorobenzonitrile
Overview
Description
2,3,4,6-Tetrafluorobenzonitrile is an organic compound with the molecular formula C7HF4N. It is a derivative of benzonitrile where four hydrogen atoms on the benzene ring are replaced by fluorine atoms. This compound is known for its high reactivity and is used in various chemical synthesis processes.
Mechanism of Action
Target of Action
It is known to be used as a building block in the synthesis of various compounds , suggesting that its targets could vary depending on the specific compound it is incorporated into.
Mode of Action
It is known to be a part of donor-acceptor thermally activated delayed fluorescence (tadf) molecules . These molecules have been studied using steady-state and time-resolved photophysical techniques . The specific interactions of 2,3,4,6-Tetrafluorobenzonitrile with its targets would depend on the specific context of its use.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,6-Tetrafluorobenzonitrile typically involves the fluorination of benzonitrile. One common method is the direct fluorination of benzonitrile using elemental fluorine or a fluorinating agent such as cobalt trifluoride. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions on the benzene ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale fluorination reactors. These reactors are designed to handle the highly reactive nature of fluorine gas and ensure the safety and efficiency of the process. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,3,4,6-Tetrafluorobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles such as amines or alkoxides.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in solvents like methanol or ethanol.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products:
Nucleophilic Substitution: Substituted benzonitriles with various functional groups.
Reduction: 2,3,4,6-Tetrafluorobenzylamine.
Oxidation: 2,3,4,6-Tetrafluorobenzoic acid.
Scientific Research Applications
2,3,4,6-Tetrafluorobenzonitrile is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex fluorinated organic compounds.
Biology: In the study of enzyme interactions and as a probe for investigating biological pathways.
Medicine: As a precursor for the synthesis of pharmaceuticals and agrochemicals.
Industry: In the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Comparison with Similar Compounds
- 2,3,5,6-Tetrafluorobenzonitrile
- 4-Amino-2,3,5,6-Tetrafluorobenzonitrile
- 4-Bromo-2,3,5,6-Tetrafluorobenzonitrile
Comparison: 2,3,4,6-Tetrafluorobenzonitrile is unique due to the specific positions of the fluorine atoms on the benzene ring. This positional arrangement affects its reactivity and the types of reactions it can undergo. Compared to 2,3,5,6-Tetrafluorobenzonitrile, the 2,3,4,6-isomer may exhibit different reactivity patterns and selectivity in chemical reactions. The presence of different substituents, such as amino or bromo groups, in similar compounds can further modify their chemical and physical properties, making each compound suitable for specific applications.
Properties
IUPAC Name |
2,3,4,6-tetrafluorobenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HF4N/c8-4-1-5(9)7(11)6(10)3(4)2-12/h1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDUWNUFQUWNNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)C#N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HF4N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69173-96-2 | |
Record name | 2,3,4,6-tetrafluorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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